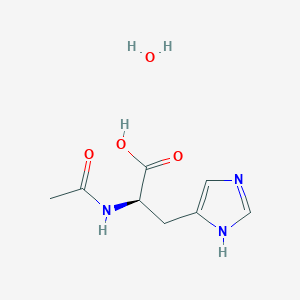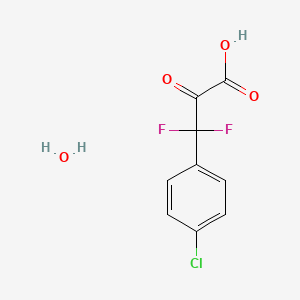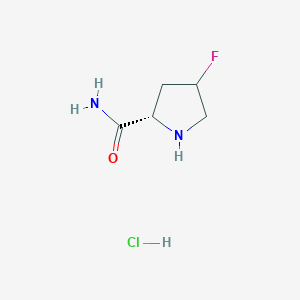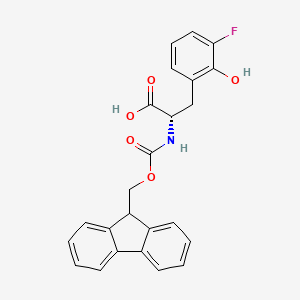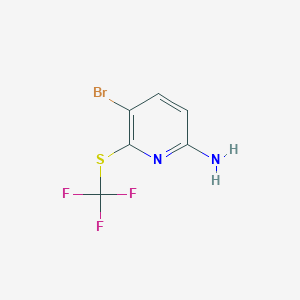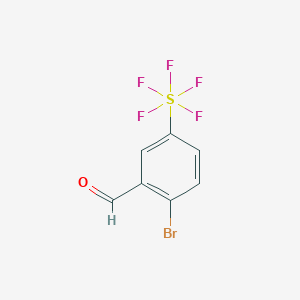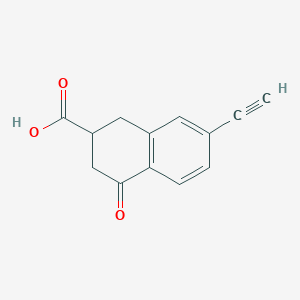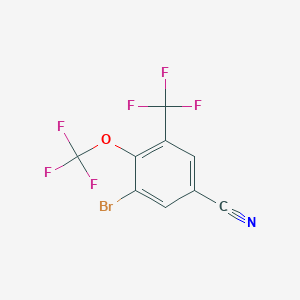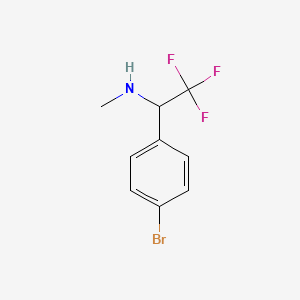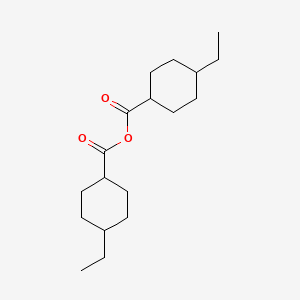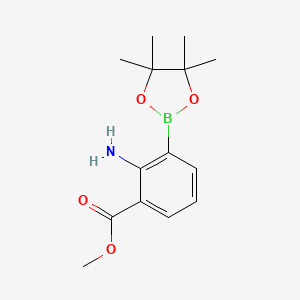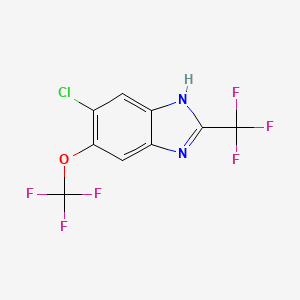
5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole is a chemical compound with the molecular formula C9H3ClF6N2O. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and trifluoromethoxybenzene.
Nitration: The first step involves the nitration of 5-chloro-2-nitroaniline to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Cyclization: The amino group undergoes cyclization with trifluoromethoxybenzene in the presence of a suitable catalyst to form the benzimidazole ring.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Biological Research: It serves as a tool compound in biochemical assays to study enzyme inhibition, protein interactions, and cellular pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethoxy and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The benzimidazole ring structure allows it to fit into the active sites of enzymes, inhibiting their activity and disrupting cellular processes. The exact pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(trifluoromethyl)benzimidazole
- 6-(Trifluoromethoxy)-2-(trifluoromethyl)benzimidazole
- 5-Chloro-6-(trifluoromethyl)benzimidazole
Comparison
Compared to similar compounds, 5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups. These groups enhance its chemical stability, lipophilicity, and binding affinity towards biological targets. The combination of these functional groups makes it a versatile compound with diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H3ClF6N2O |
|---|---|
Peso molecular |
304.57 g/mol |
Nombre IUPAC |
6-chloro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3ClF6N2O/c10-3-1-4-5(2-6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
Clave InChI |
AWKZJRKNTXLVRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


